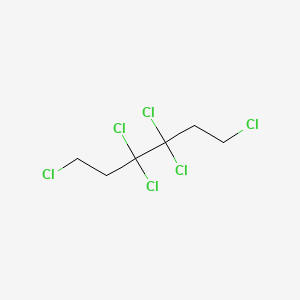
1,3,3,4,4,6-Hexachlorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,4,4,6-Hexachlorohexane is a polyhalogenated organic compound with the molecular formula C6H6Cl6. It is one of the many isomers of hexachlorocyclohexane, which are known for their pesticidal properties and environmental persistence . This compound consists of a six-carbon ring with chlorine atoms attached to specific carbon atoms, making it a highly chlorinated cyclohexane derivative.
Métodos De Preparación
1,3,3,4,4,6-Hexachlorohexane can be synthesized through the chlorination of benzene under radical addition conditions. The process involves the addition of chlorine molecules to benzene, resulting in the formation of hexachlorocyclohexane isomers. The reaction typically requires the presence of ultraviolet light (hν) or heat (Δ) and high pressure (P) to facilitate the radical addition of chlorine atoms . The reaction can be represented as follows:
C6H6+3Cl2→C6H6Cl6
Análisis De Reacciones Químicas
1,3,3,4,4,6-Hexachlorohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated cyclohexane derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,3,4,4,6-Hexachlorohexane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chlorine substitution on the stability and reactivity of cyclohexane derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental persistence.
Medicine: Research is conducted to explore its potential use in pharmaceutical applications, particularly in the development of new drugs with pesticidal properties.
Mecanismo De Acción
The mechanism of action of 1,3,3,4,4,6-Hexachlorohexane involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by inhibiting membrane-bound enzymes, leading to cell damage and toxicity. The molecular targets include enzymes involved in the electron transport chain and other metabolic pathways .
Comparación Con Compuestos Similares
1,3,3,4,4,6-Hexachlorohexane is similar to other hexachlorocyclohexane isomers, such as:
- 1,2,3,4,5,6-Hexachlorohexane
- 1,1,2,3,4,5-Hexachlorohexane
- 1,1,2,3,4,6-Hexachlorohexane
These compounds share similar structural features but differ in the positions of chlorine atoms on the cyclohexane ring. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical and physical properties .
Propiedades
Número CAS |
58468-00-1 |
|---|---|
Fórmula molecular |
C6H8Cl6 |
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
1,3,3,4,4,6-hexachlorohexane |
InChI |
InChI=1S/C6H8Cl6/c7-3-1-5(9,10)6(11,12)2-4-8/h1-4H2 |
Clave InChI |
WLWXMMAQPUKSTB-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(C(CCCl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


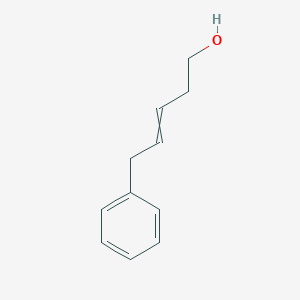
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
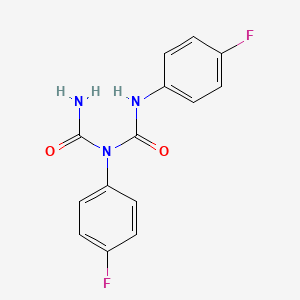
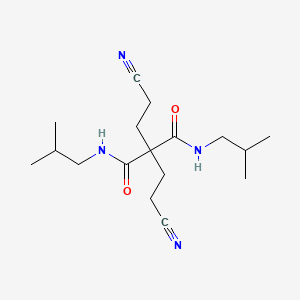
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
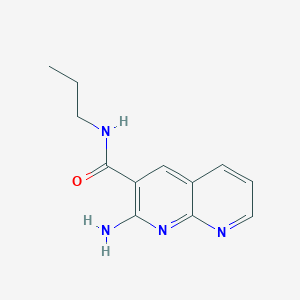
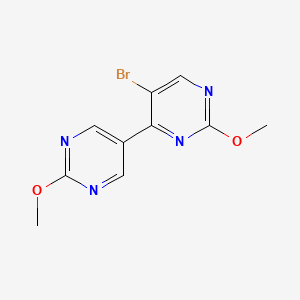
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
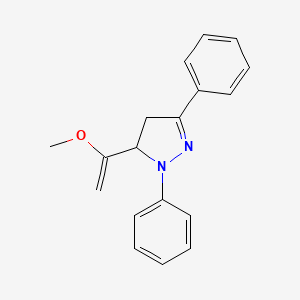
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
